molecular formula C9H18ClNO B14003309 [1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride

[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride

Katalognummer: B14003309
Molekulargewicht: 191.70 g/mol
InChI-Schlüssel: OGKDFQCYEQMBFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is known for its unique structure, which includes a pyrrolidine ring attached to a cyclopropyl group via a methanol linkage. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE typically involves the reaction of pyrrolidine with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of [1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

[1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield cyclopropyl ketones, while reduction may produce cyclopropyl alcohols .

Wirkmechanismus

The mechanism of action of [1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to [1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE include:

Uniqueness

The uniqueness of [1-(PYRROLIDIN-1-YLMETHYL)CYCLOPROPYL]METHANOL HYDROCHLORIDE lies in its combination of a pyrrolidine ring and a cyclopropyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Eigenschaften

Molekularformel

C9H18ClNO

Molekulargewicht

191.70 g/mol

IUPAC-Name

[1-(pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c11-8-9(3-4-9)7-10-5-1-2-6-10;/h11H,1-8H2;1H

InChI-Schlüssel

OGKDFQCYEQMBFW-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CC2(CC2)CO.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.